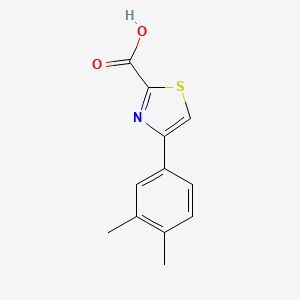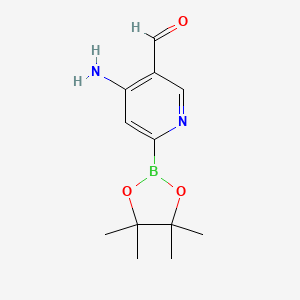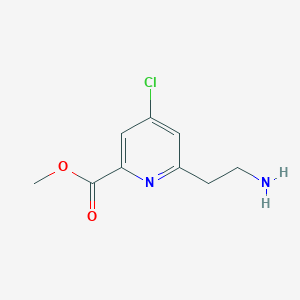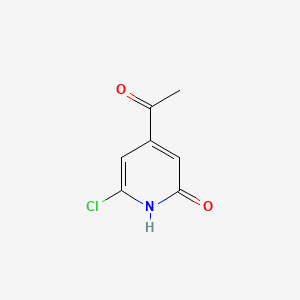
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety. It is primarily used in research and development and is not intended for human use .
準備方法
The specific synthetic routes and reaction conditions can vary, but a common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base . Industrial production methods may involve large-scale chlorination and subsequent purification steps to ensure high purity and yield .
化学反応の分析
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function . The compound may also act as an electrophile in various biochemical reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .
類似化合物との比較
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone: This compound has a similar structure but with the hydroxyl group at a different position on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: This compound contains a fluorine atom instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
4-acetyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)9-7(11)3-5/h2-3H,1H3,(H,9,11) |
InChIキー |
DZQWVUOWDRMQNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


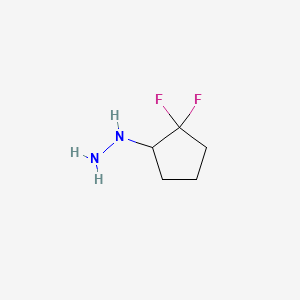
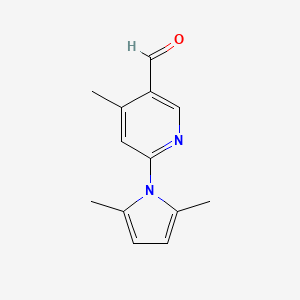

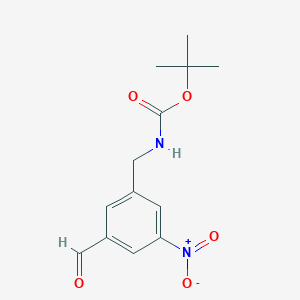
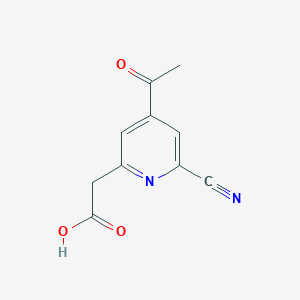
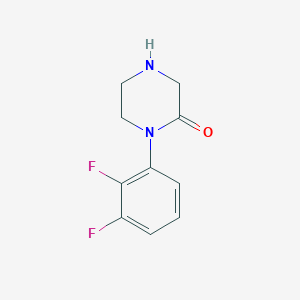
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
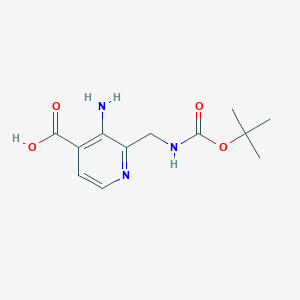
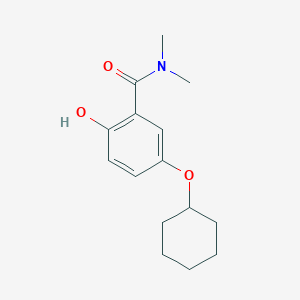
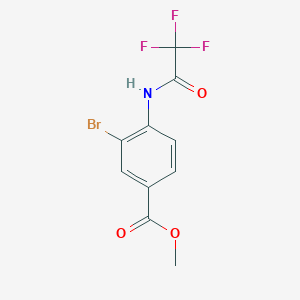
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
